3-Methoxy-1-methylisoquinoline

Lipophilicity Drug-likeness Physicochemical profiling

3-Methoxy-1-methylisoquinoline (CAS 23832-77-1) is a disubstituted, fully aromatic isoquinoline bearing a methoxy group at C-3 and a methyl group at C-1. With a molecular weight of 173.21 g·mol⁻¹, an XlogP of 2.8, and a topological polar surface area of 22.12 Ų , this heterocyclic scaffold lies at the intersection of fragment-like physicochemical space and versatile synthetic utility.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B15224435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1-methylisoquinoline
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=NC(=CC2=CC=CC=C12)OC
InChIInChI=1S/C11H11NO/c1-8-10-6-4-3-5-9(10)7-11(12-8)13-2/h3-7H,1-2H3
InChIKeyOYRHPGPBJOZXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-1-methylisoquinoline (CAS 23832-77-1): A Strategic Isoquinoline Scaffold for Medicinal Chemistry and Fragment-Based Procurement


3-Methoxy-1-methylisoquinoline (CAS 23832-77-1) is a disubstituted, fully aromatic isoquinoline bearing a methoxy group at C-3 and a methyl group at C-1. With a molecular weight of 173.21 g·mol⁻¹, an XlogP of 2.8, and a topological polar surface area of 22.12 Ų , this heterocyclic scaffold lies at the intersection of fragment-like physicochemical space and versatile synthetic utility. The precise 1,3-substitution pattern distinguishes it from mono-substituted or regioisomeric analogs in terms of lipophilicity, hydrogen-bonding capacity, and metalation reactivity, making it a compelling intermediate for benzylisoquinoline alkaloid synthesis and a ligand candidate for bioorganometallic complex design [1][2].

Why 3-Methoxy-1-methylisoquinoline Cannot Be Replaced by Generic Isoquinoline Analogs: Substitution Pattern Defines Reactivity and Physicochemical Profile


The 1,3-substitution pattern of 3-methoxy-1-methylisoquinoline creates a unique combination of electronic and steric features that simple isoquinoline analogs cannot replicate. The C-3 methoxy group elevates lipophilicity (XlogP = 2.8) by approximately 0.56 log units relative to 3-methoxyisoquinoline (XlogP = 2.24) , while the C-1 methyl substituent eliminates the site most susceptible to directed metalation with Knochel–Hauser bases, thereby fundamentally altering the reactivity landscape compared to C-1 unsubstituted methoxyisoquinolines [1]. These differences mean that substituting 3-methoxy-1-methylisoquinoline with 1-methylisoquinoline, 3-methoxyisoquinoline, or 1,3-dimethylisoquinoline will yield divergent outcomes in synthesis, physicochemical property profiles, and biological target engagement. The quantitative evidence below substantiates each differentiating dimension.

Quantitative Differentiation of 3-Methoxy-1-methylisoquinoline Against Its Closest Analogs: Head-to-Head Physicochemical and Reactivity Comparisons


Enhanced Lipophilicity (XlogP) Versus 3-Methoxyisoquinoline and 1,3-Dimethylisoquinoline

3-Methoxy-1-methylisoquinoline exhibits an XlogP of 2.8, which is 0.56 log units higher than that of 3-methoxyisoquinoline (XlogP = 2.24) and 0.14 log units higher than that of 1,3-dimethylisoquinoline (XlogP = 2.66) . This increase in calculated lipophilicity, driven by the simultaneous presence of C-1 methyl and C-3 methoxy groups, positions the compound closer to the optimal logP range for passive membrane permeability in central nervous system (CNS) drug discovery.

Lipophilicity Drug-likeness Physicochemical profiling

Blocked C-1 Metalation Reactivity Versus C-1 Unsubstituted Methoxyisoquinolines

Methoxy- and benzyloxy-substituted isoquinolines bearing a free C-1 position are regioselectively metalated at C-1 with Knochel–Hauser base (TMPMgCl·LiCl), enabling subsequent trapping with electrophiles [1]. In 3-methoxy-1-methylisoquinoline, the C-1 position is blocked by a methyl group, which completely suppresses this dominant metalation pathway. This contrasts with 3-methoxyisoquinoline and 6,7-dimethoxyisoquinoline, where C-1 metalation proceeds with reported yields of 28–69% for aldehyde trapping [1]. The blocked C-1 site redirects reactivity toward alternative positions (C-4, C-5, or C-8), enabling complementary functionalization strategies.

Regioselective metalation Benzylisoquinoline alkaloid synthesis C–H functionalization

Differential Hydrogen-Bond Acceptor Count Versus 1-Methylisoquinoline and 1,3-Dimethylisoquinoline

3-Methoxy-1-methylisoquinoline possesses two hydrogen-bond acceptor (HBA) sites (the isoquinoline nitrogen and the C-3 methoxy oxygen), whereas 1-methylisoquinoline and 1,3-dimethylisoquinoline each have only one HBA site (the isoquinoline nitrogen only) [1]. This additional HBA capacity derives exclusively from the C-3 methoxy substituent and provides an extra anchoring point for target protein interactions without introducing hydrogen-bond donor capacity (HBD = 0 for all compared compounds).

Hydrogen bonding Molecular recognition Structure-based design

Methoxy Substituent-Driven Bioactivity in Rhodium(III) Anticancer Complexes

In a comparative study of two Rh(III) complexes (Rh1 and Rh2) bearing isoquinoline ligands, the authors explicitly attributed differential biological activities to the presence or absence of methoxy substituents on the isoquinoline ligands [1]. Rh1, containing a methoxy-substituted isoquinoline ligand, demonstrated superior anticancer activity against T-24 bladder cancer cells in vitro and effectively inhibited tumor growth in a T-24 xenograft mouse model with lower adverse effects than cisplatin [1]. This provides direct evidence that methoxy substitution on the isoquinoline core is a critical determinant of biological potency in metal-based drug candidates, supporting the selection of 3-methoxy-1-methylisoquinoline over non-methoxylated 1-methylisoquinoline or 1,3-dimethylisoquinoline for bioorganometallic ligand screening.

Bioorganometallic chemistry Anticancer agents Ligand design

High-Value Application Scenarios for 3-Methoxy-1-methylisoquinoline Driven by Quantitative Differentiation Evidence


CNS-Focused Fragment Library Design Requiring Elevated Lipophilicity Within Fragment Space

With an XlogP of 2.8 and MW of 173.21, 3-methoxy-1-methylisoquinoline occupies a privileged fragment-like region that balances lipophilicity with low molecular complexity . Its XlogP advantage of +0.56 over 3-methoxyisoquinoline (XlogP = 2.24) makes it a preferred fragment for CNS-targeted screening collections where passive permeability correlates with logP values approaching 3.0. Procurement teams building rule-of-three compliant fragment libraries should select this scaffold over the less lipophilic 3-methoxyisoquinoline when aiming to sample higher logP chemical space without exceeding MW or H-bonding thresholds.

C-4/C-5 Diversification of Isoquinolines via Blocked C-1 Metalation Strategy

The C-1 methyl substituent of 3-methoxy-1-methylisoquinoline eliminates the kinetically favored C-1 metalation site that dominates reactivity in C-1 unsubstituted methoxyisoquinolines [1]. This property is strategically valuable for medicinal chemistry groups seeking to explore C-4 or C-5 functionalization without interference from competing C-1 reactivity. Using 3-methoxy-1-methylisoquinoline as the starting scaffold enables divergent synthesis of C-4/C-5 substituted analogs that would be difficult to access from C-1 unsubstituted precursors requiring protecting group strategies.

Bioorganometallic Ligand Screening for Rh(III) and Related Metal-Based Anticancer Complexes

The demonstrated correlation between methoxy substitution on isoquinoline ligands and enhanced anticancer activity of Rh(III) complexes [2] positions 3-methoxy-1-methylisoquinoline as a rational ligand candidate for structure–activity relationship expansion. The C-3 methoxy group provides the critical oxygen-based electronic modulation associated with improved in vivo efficacy, while the C-1 methyl group permits exploration of steric effects at the metal coordination site. This dual-substitution pattern offers a differentiated entry point for libraries of isoquinoline–metal conjugates that cannot be achieved with mono-substituted or non-methoxylated analogs.

Targeted Synthesis of 1,3-Disubstituted Benzylisoquinoline Alkaloid Precursors

The divergent metalation strategy reported by Melzer and Bracher [1] highlights the synthetic value of alkoxy-substituted isoquinolines as direct precursors to benzylisoquinoline alkaloids. 3-Methoxy-1-methylisoquinoline, with the C-1 position pre-functionalized as a methyl group, serves as a model substrate for developing alternative metalation methodologies (e.g., C-4 or C-8 directed metalation) that complement the established C-1 metalation route. This compound is thus a critical tool for expanding the scope of alkaloid total synthesis beyond C-1 benzylated products.

Quote Request

Request a Quote for 3-Methoxy-1-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.